

# An In-depth Technical Guide to the Molecular Target of Mosnodenvir (JNJ-1802)

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## Compound of Interest

Compound Name: Mosnodenvir

Cat. No.: B10860870

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## Abstract

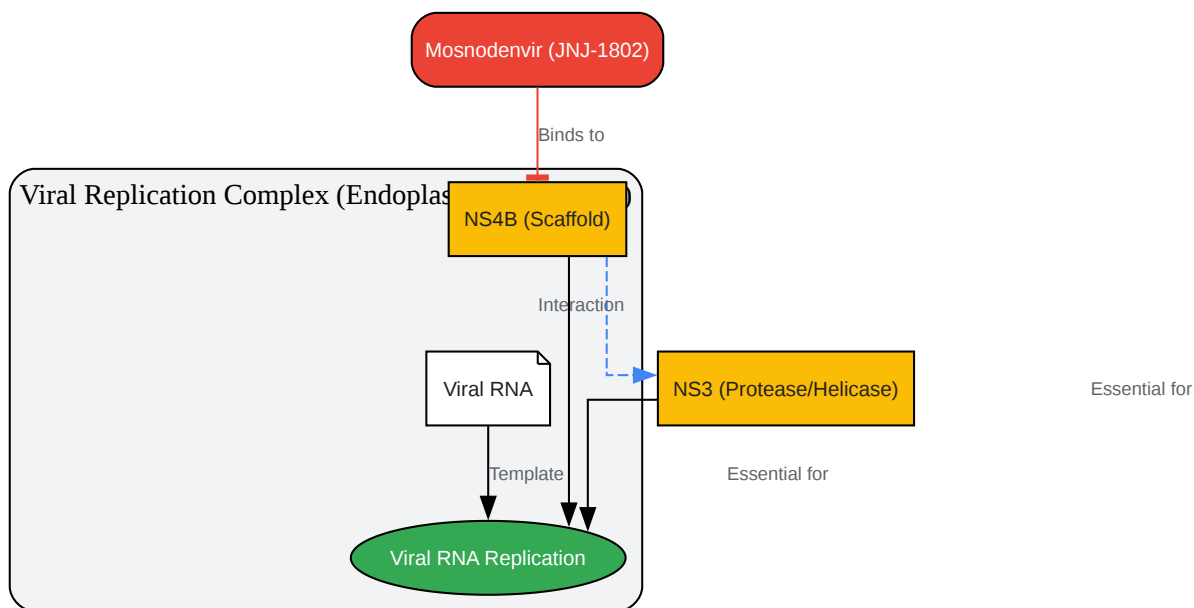
**Mosnodenvir** (formerly JNJ-1802) is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV). This document provides a comprehensive technical overview of the molecular target of **Mosnodenvir**, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data on its antiviral activity, cytotoxicity, and resistance profile are presented in structured tables. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of this first-in-class antiviral agent. Although clinical development of **Mosnodenvir** was discontinued by Johnson & Johnson in October 2024 due to a strategic reprioritization of their research and development portfolio, and not due to any identified safety concerns, the detailed study of its mechanism of action provides a valuable framework for the future development of DENV inhibitors.

## Molecular Target Identification and Mechanism of Action

The primary molecular target of **Mosnodenvir** is the Dengue virus non-structural protein 4B (NS4B). **Mosnodenvir** exerts its antiviral effect by inhibiting the crucial interaction between NS4B and the viral non-structural protein 3 (NS3) helicase[1][2][3][4][5]. This protein-protein interaction is a cornerstone of the viral replication complex.

The DENV replication complex is a sophisticated machinery assembled within the host cell's endoplasmic reticulum. The NS3 protein possesses both protease and helicase activities, essential for processing the viral polyprotein and unwinding the viral RNA genome, respectively. The NS4B protein, an integral membrane protein, is believed to act as a scaffold for the replication complex[2][6].

By binding to NS4B, **Mosnodenvir** prevents the recruitment of NS3 to the replication complex, thereby disrupting the formation of a functional viral replication machinery. This disruption ultimately halts the synthesis of new viral RNA[1][7]. Photoaffinity labeling studies have confirmed the direct binding of compounds from the same chemical series as **Mosnodenvir** to NS4B and its precursor, NS4A-2K-NS4B[8].



**Antiviral Assay Workflow (RT-qPCR)**

1. Seed cells in 96-well plate
2. Infect cells with DENV + serial dilutions of Mosnodenvir
3. Incubate for 24-72 hours
4. Isolate RNA
5. Perform RT-qPCR
6. Quantify viral RNA and calculate EC50

**Co-Immunoprecipitation Workflow**

1. Co-transfect cells with tagged NS3 and NS4B
2. Treat with Mosnodenvir
3. Lyse cells
4. Immunoprecipitate with anti-tag antibody
5. Wash beads
6. Elute and perform Western Blot
7. Analyze for co-precipitated protein

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